The synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions that may include the following methods:
Technical parameters such as reaction time, molar ratios of reactants, and purification methods (e.g., recrystallization or chromatography) are critical for optimizing yield and purity.
The molecular structure of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol features a fused ring system consisting of a pyrazole ring connected to a pyrimidine ring. Key structural characteristics include:
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol participates in several chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with enhanced biological activity or altered properties.
The mechanism of action for 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2.
The physical and chemical properties of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol include:
These properties are crucial for handling and application in laboratory settings.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific applications:
Ongoing research continues to explore its applications in medicinal chemistry and pharmacology, highlighting its significance in developing new therapeutic agents.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (C₆H₆N₄S; MW 166.21 g/mol) is a nitrogen-rich bicyclic heterocycle that functions as a bioisostere of the endogenous purine nucleobase adenine. Its structural similarity arises from:
Table 1: Hydrogen Bonding Interactions of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol vs. Adenine
Target Site | Adenine Interactions | Pyrazolopyrimidine Interactions |
---|---|---|
Kinase Hinge Region | N1–H···Leu83 (backbone carbonyl), N6–H···Glu81 (side chain) | N1–H···Leu83 (backbone carbonyl), C=S···Asp86 (hydrophobic) |
ATP Pocket Hydrophobic Regions | Van der Waals contacts with Val18, Ala31 | Enhanced contacts via methyl group at N1 and hydrophobic substituents |
This scaffold qualifies as "privileged" due to its:
Table 2: Kinase Targets and Activities of Pyrazolopyrimidine Derivatives
Target Kinase | Biological Effect | Potency (IC₅₀ Range) | Key Structural Modifications |
---|---|---|---|
CDK2/Cyclin A2 | Cell cycle arrest (S/G2/M phase) | 0.057–0.184 µM | Thioglycoside at C3, aryl groups at N1 [5] |
EGFRWT/T790M | Apoptosis induction, antiproliferation | 0.016–0.236 µM | Hydrazone linker at C4, p-tolyl hydrophobic tail [3] |
VEGFR-2 | Anti-angiogenesis, migration inhibition | 0.035–0.120 µM | Benzylidenehydrazinyl at C4, methylsulfanyl at C3 [8] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1